

# Pegasus: An In-Depth Technical Guide to Single-Cell Analysis

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This technical guide provides a comprehensive overview of the **Pegasus** Python package, a powerful and scalable tool for single-cell RNA sequencing (scRNA-seq) data analysis.

**Pegasus**, developed as part of the Cumulus project, offers a rich set of functionalities for processing, analyzing, and visualizing large-scale single-cell datasets.<sup>[1]</sup> This document details the core workflow, experimental protocols, and data presentation, enabling users to effectively leverage **Pegasus** for their research and development needs.

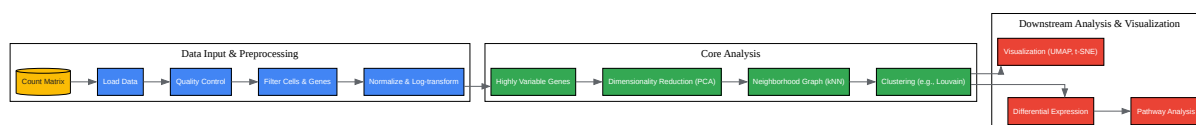
## Introduction to Pegasus

**Pegasus** is a command-line tool and a Python package designed for the analysis of transcriptomes from millions of single cells.<sup>[2]</sup> It is built upon the popular AnnData data structure, ensuring interoperability with the broader scverse ecosystem. **Pegasus** provides a comprehensive suite of tools covering the entire scRNA-seq analysis pipeline, from initial data loading and quality control to advanced analyses like differential gene expression and gene set enrichment.

## The Pegasus Workflow

The standard **Pegasus** workflow encompasses several key stages, each with dedicated functions to ensure robust and reproducible analysis. The typical progression involves data loading, quality control and filtering, normalization, identification of highly variable genes,

dimensionality reduction, cell clustering, and differential gene expression analysis to identify cluster-specific markers.



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A high-level overview of the standard **Pegasus** single-cell analysis workflow.

## Experimental Protocols & Quantitative Data

This section provides detailed methodologies for the core steps in the **Pegasus** workflow, accompanied by tables summarizing key quantitative parameters.

### Data Loading

**Pegasus** supports various input formats, including 10x Genomics' Cell Ranger output, MTX, CSV, and TSV files. The **pegasus.read\_input** function is the primary entry point for loading data into an AnnData object.

#### Experimental Protocol: Data Loading

- Purpose: To load the gene expression count matrix and associated metadata into memory.
- Methodology: Utilize the **pegasus.read\_input()** function, specifying the file path and format. For 10x Genomics data, provide the path to the directory containing the `matrix.mtx.gz`, `barcodes.tsv.gz`, and `features.tsv.gz` files.
- Example Code:

## Quality Control and Filtering

Quality control (QC) is a critical step to remove low-quality cells and genes that could otherwise introduce noise into downstream analyses. **Pegasus** provides the `pg.qc_metrics` and `pg.filter_data` functions for this purpose.

### Experimental Protocol: Quality Control and Filtering

- Purpose: To calculate QC metrics and filter out cells and genes based on these metrics.
- Methodology:
  - Calculate QC metrics using `pg.qc_metrics()`. This function computes metrics such as the number of genes detected per cell (`n_genes`), the total number of UMIs per cell (`n_counts`), and the percentage of mitochondrial gene expression (`percent_mito`).
  - Filter the data using `pg.filter_data()`. This function applies user-defined thresholds to remove cells and genes that do not meet the quality criteria.
- Example Code:

Table 1: Recommended Filtering Parameters

Parameter	pegasus.qc_metrics argument	Description	Recommended Range
Minimum Genes per Cell	min_genes	The minimum number of genes detected in a cell.	200 - 1000
Maximum Genes per Cell	max_genes	The maximum number of genes detected in a cell to filter out potential doublets.	3000 - 8000
Mitochondrial Percentage	percent_mito	The maximum percentage of mitochondrial gene content.	5 - 20
Minimum Cells per Gene	(within pg.filter_data)	The minimum number of cells a gene must be expressed in to be retained.	3 - 10

## Normalization and Highly Variable Gene Selection

Normalization adjusts for differences in sequencing depth between cells. Subsequently, identifying highly variable genes (HVGs) focuses the analysis on biologically meaningful variation.

### Experimental Protocol: Normalization and HVG Selection

- Purpose: To normalize the data and identify genes with high variance across cells.
- Methodology:
  - Normalize the data using `pg.log_norm()`. This function performs total-count normalization and log-transforms the data.
  - Identify HVGs using `pg.highly_variable_features()`. **Pegasus** offers methods similar to Seurat for HVG selection.

- Example Code:

Table 2: Highly Variable Gene Selection Parameters

Parameter	pegasus.highly_variable_features argument	Description	Default Value
Flavor	flavor	The method for HVG selection.	"seurat_v3"
Number of Top Genes	n_top_genes	The number of highly variable genes to select.	2000

## Dimensionality Reduction and Clustering

Principal Component Analysis (PCA) is used to reduce the dimensionality of the data, followed by graph-based clustering to group cells with similar expression profiles.

### Experimental Protocol: PCA and Clustering

- Purpose: To reduce the dimensionality of the data and identify cell clusters.
- Methodology:
  - Perform PCA on the highly variable genes using `pg.pca()`.
  - Construct a k-nearest neighbor (kNN) graph using `pg.neighbors()`.
  - Perform clustering on the kNN graph using algorithms like Louvain or Leiden (`pg.louvain()` or `pg.leiden()`).
- Example Code:

Table 3: PCA and Clustering Parameters

| Parameter | Function | Description | Default Value | | :--- | :--- | :--- | | Number of Principal Components | `pg.pca` | The number of principal components to compute. | 50 | | Number of Neighbors | `pg.neighbors` | The number of nearest neighbors to use for building the kNN graph. | 15 | | Resolution | `pg.louvain` / `pg.leiden` | The resolution parameter for clustering, which influences the number of clusters. | 1.0 |

## Differential Gene Expression and Visualization

Differential expression (DE) analysis identifies genes that are significantly upregulated in each cluster compared to all other cells. The results are often visualized using UMAP or t-SNE plots.

Experimental Protocol: DE Analysis and Visualization

- Purpose: To find marker genes for each cluster and visualize the cell populations.
- Methodology:
  - Perform DE analysis using `pg.de_analysis()`, specifying the cluster annotation.
  - Generate a UMAP embedding using `pg.umap()`.
  - Visualize the clusters and gene expression on the UMAP plot using `pg.scatter()`.
- Example Code:

## Signaling Pathway Analysis

**Pegasus** facilitates the analysis of signaling pathways and other gene sets through its gene set enrichment analysis (GSEA) and signature score calculation functionalities.

## Gene Set Enrichment Analysis (GSEA)

The **pegasus.gsea()** function allows for the identification of enriched pathways in the differentially expressed genes of each cluster.

Experimental Protocol: Gene Set Enrichment Analysis

- Purpose: To identify biological pathways that are significantly enriched in each cell cluster.

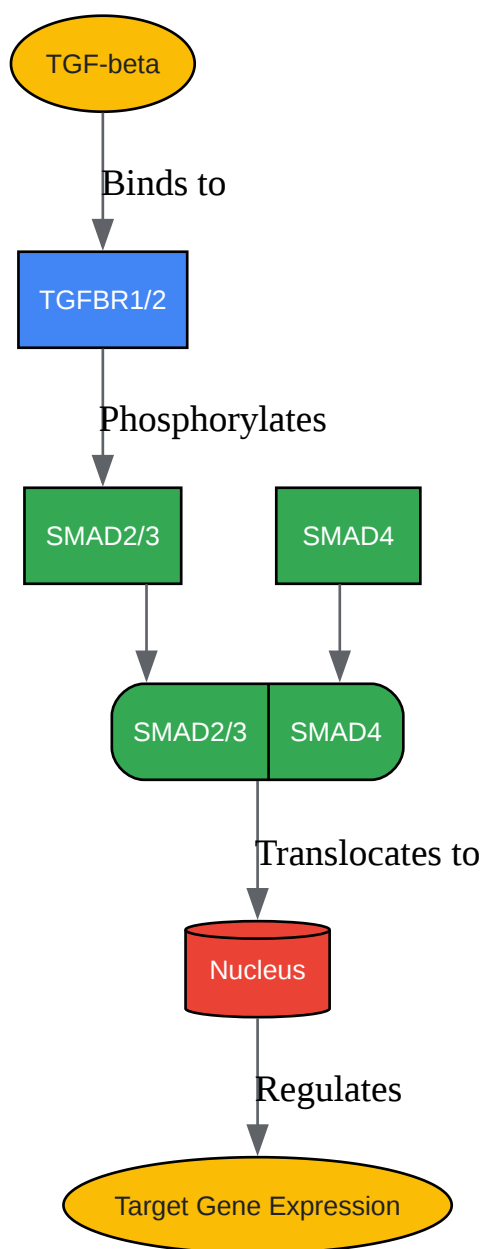
- Methodology:
  - Perform differential expression analysis as described in section 3.5.
  - Run `pg.gsea()`, providing the DE results and a gene set file in GMT format (e.g., from MSigDB).
- Example Code:

## Signature Score Calculation for a Signaling Pathway

The **pegasus**.`calc_signature_score()` function can be used to calculate a score for a given gene set (e.g., a signaling pathway) for each cell. This allows for the visualization of pathway activity across the dataset.

### Hypothetical Example: Analysis of the TGF- $\beta$ Signaling Pathway

The TGF- $\beta$  signaling pathway plays a crucial role in various cellular processes. We can define a gene set representing this pathway and analyze its activity.



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A simplified diagram of the TGF- $\beta$  signaling pathway.

#### Experimental Protocol: TGF- $\beta$ Pathway Activity Score

- Purpose: To quantify the activity of the TGF- $\beta$  signaling pathway in each cell.
- Methodology:
  - Define a list of genes belonging to the TGF- $\beta$  pathway.



- Use `pegasus.calc_signature_score()` to calculate a score for this gene set.
- Visualize the signature score on a UMAP plot using `pg.scatter()`.
- Example Code:

## Conclusion

**Pegasus** provides a robust and user-friendly framework for the analysis of large-scale single-cell RNA sequencing data. Its comprehensive functionalities, scalability, and integration with the Python ecosystem make it an invaluable tool for researchers and scientists in both academic and industrial settings. This guide has outlined the core workflow and provided detailed protocols to enable users to effectively apply **Pegasus** to their own single-cell datasets. For more detailed information, users are encouraged to consult the official **Pegasus** documentation.

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## References

- 1. Cumulus provides cloud-based data analysis for large-scale single-cell and single-nucleus RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GitHub - lilab-bcb/pegasus: A tool for analyzing transcriptomes of millions of single cells. [github.com]
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